molecular formula C9H17NO4 B11896280 2-Amino-4-butylpentanedioic acid

2-Amino-4-butylpentanedioic acid

Cat. No.: B11896280
M. Wt: 203.24 g/mol
InChI Key: IMGQZBSGZRAKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-butylpentanedioic acid is an amino acid derivative with the molecular formula C₉H₁₇NO₄ It is characterized by the presence of an amino group (-NH₂) and a carboxyl group (-COOH) attached to a butyl-substituted pentanedioic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4-butylpentanedioic acid can be achieved through several methods. One common approach involves the alkylation of glycine derivatives. For instance, the reaction of glycine Schiff base with butyl halides under basic conditions can yield the desired product. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is conducted at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield. The process may also incorporate purification steps such as crystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-butylpentanedioic acid undergoes various chemical reactions typical of amino acids and carboxylic acids. These include:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oximes, nitriles.

    Reduction: Primary alcohols.

    Substitution: Amides, esters.

Scientific Research Applications

2-Amino-4-butylpentanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-butylpentanedioic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for aminotransferase enzymes, facilitating the transfer of amino groups in metabolic pathways. Additionally, its structural features allow it to bind to certain receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

  • Leucine (2-amino-4-methylpentanoic acid)
  • Isoleucine (2-amino-3-methylpentanoic acid)
  • Valine (2-amino-3-methylbutanoic acid)

Comparison: 2-Amino-4-butylpentanedioic acid is unique due to its butyl substitution, which imparts distinct physicochemical properties compared to other branched-chain amino acids. This structural difference can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-amino-4-butylpentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGQZBSGZRAKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC(C(=O)O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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